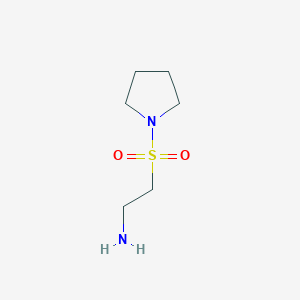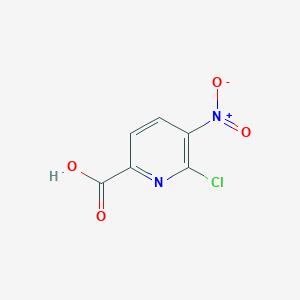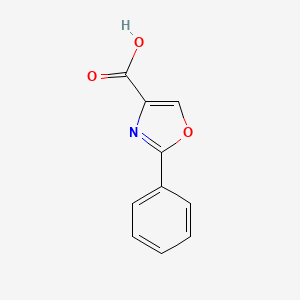![molecular formula C15H14ClN3O B1349270 4-Chlor-2-{[(1-Methyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 364742-46-1](/img/structure/B1349270.png)
4-Chlor-2-{[(1-Methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
The compound “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound is of interest because of its diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The InChI code for this compound is 1S/C15H14ClN3O/c1-19-13-5-3-2-4-12 (13)18-15 (19)17-9-10-8-11 (16)6-7-14 (10)20/h2-8,20H,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” are not available in the retrieved data. The compound has a molecular weight of 287.75 .Wissenschaftliche Forschungsanwendungen
Synthese komplexer Verbindungen
Diese Verbindung wird bei der Synthese komplexer Verbindungen verwendet. Beispielsweise wird sie bei der Eintopfsynthese von tetrasubstituiertem Imidazol verwendet . Das synthetisierte Imidazol wird dann mit Salzen von Übergangsmetallen der 1. Reihe (Co(II), Ni(II), Cu(II), Mn(II) und Zn(II)) umgesetzt, um Metallkomplexe zu erhalten .
Antioxidative Aktivität
Die Verbindung und ihre Metallkomplexe wurden auf ihre antioxidativen Aktivitäten hin untersucht. Es wurde festgestellt, dass die Verbindung ein besseres Antioxidans ist als ihre Metallkomplexe .
Antibakterielle Wirksamkeit
Die Verbindung und ihre Metallkomplexe wurden auf ihre antimikrobielle Wirksamkeit hin getestet. Antimikrobielle Studien zeigten die schädlichere Natur von Metallkomplexen im Vergleich zur Verbindung gegenüber verschiedenen Bakterien- und Pilzstämmen .
Molekular-Docking-Studien
Molekular-Docking-Studien, die auf den Bindungsenergiewerten basieren, wurden durchgeführt, um die experimentellen Ergebnisse der antioxidativen Aktivitäten der Verbindung und ihrer Metallkomplexe zu untermauern .
Rechnergestützte Studien
Um einen besseren Einblick in die Struktur der Verbindung und ihrer Metallkomplexe zu erhalten, wurden rechnergestützte Studien durchgeführt. Ein klarer intramolekularer Ladungstransfer wurde in der Verbindung und ihren Metallkomplexen beobachtet .
Synthese von Thiosemicarbazon-Einheiten
Die Verbindung wird bei der Synthese von Thiosemicarbazon-Einheiten verwendet, die in mehreren Molekülen mit einer breiten Palette biologischer Aktivitäten zu finden sind .
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the chemical properties of benzimidazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
Biochemische Analyse
Biochemical Properties
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzimidazole moiety in its structure is known to bind to various enzymes, potentially inhibiting or activating their functions . For instance, benzimidazole derivatives have been reported to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell signaling . The interaction of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol with these enzymes could lead to alterations in cellular processes, making it a valuable tool for studying biochemical pathways.
Cellular Effects
The effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol could alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring in its structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA, causing changes in gene expression . The molecular mechanism of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves the modulation of enzyme activity and gene expression, which in turn affects cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it could cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The benzimidazole moiety in its structure allows it to participate in redox reactions and other biochemical processes . This compound may also affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol determines its specific biochemical and cellular effects.
Eigenschaften
IUPAC Name |
4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMCRANUCCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354948 | |
| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364742-46-1 | |
| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)


![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)






![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)